molecular formula C25H22N2O2 B4173878 3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one

3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one

Cat. No.: B4173878
M. Wt: 382.5 g/mol
InChI Key: CGXUJYPOELUYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-benzoyl-1’-methyl-4’-phenylspiro[indole-3,2’-pyrrolidin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-benzoyl-1’-methyl-4’-phenylspiro[indole-3,2’-pyrrolidin]-2(1H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe benzoyl and phenyl groups are then introduced via Friedel-Crafts acylation and alkylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-benzoyl-1’-methyl-4’-phenylspiro[indole-3,2’-pyrrolidin]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3’-benzoyl-1’-methyl-4’-phenylspiro[indole-3,2’-pyrrolidin]-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-benzoyl-1’-methyl-4’-phenylspiro[indole-3,2’-pyrrolidin]-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives, such as spiro[indole-3,2’-thiazolidine] and spiro[indole-3,2’-pyran] derivatives. These compounds share the spiro linkage but differ in the specific rings and substituents attached.

Uniqueness

What sets 3’-benzoyl-1’-methyl-4’-phenylspiro[indole-3,2’-pyrrolidin]-2(1H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl and phenyl groups, along with the indole and pyrrolidine rings, creates a versatile scaffold for further modification and application in various fields .

Properties

IUPAC Name

3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-27-16-19(17-10-4-2-5-11-17)22(23(28)18-12-6-3-7-13-18)25(27)20-14-8-9-15-21(20)26-24(25)29/h2-15,19,22H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXUJYPOELUYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Reactant of Route 2
3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Reactant of Route 3
3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Reactant of Route 4
3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Reactant of Route 5
3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Reactant of Route 6
3'-benzoyl-1'-methyl-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.